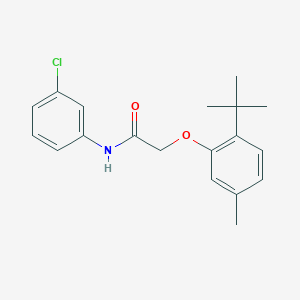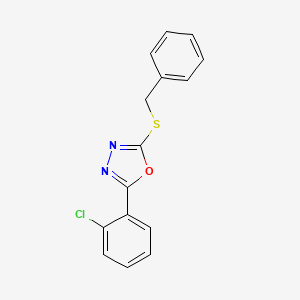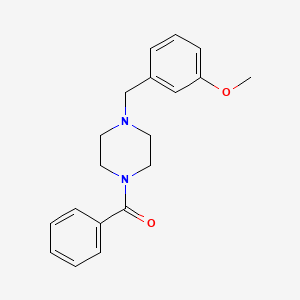
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-tert-butyl-5-methylphenoxy)-N-(3-chlorophenyl)acetamide" falls into a category of organic molecules that have been extensively studied for their diverse chemical properties and potential applications in various fields. Research on similar compounds has explored their synthesis, molecular structure, and various physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including acetylation, methylation, and various forms of ring closure and substitution reactions. For instance, efficient synthesis methods have been developed for structurally related CCKB antagonists and other acetamide derivatives through classical resolution, intramolecular ring formation, and the use of specific catalysts and reaction conditions (Urban et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Studies have determined the molecular structure of related compounds, revealing intra- and intermolecular hydrogen bonding and the electronic behavior of these bonds (Romero & Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include hydrolysis, isomerization, and cyclization, often influenced by factors such as pH, temperature, and the presence of catalysts. The kinetics and mechanisms of these reactions can be complex, involving multiple steps and pathways (Bernard et al., 1986).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds. Research has shown that the introduction of certain functional groups can significantly influence these properties, affecting solubility in various solvents and the compound's phase behavior (Chern et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to form specific types of bonds, are key to the compound's applications. Studies have explored the silylation reactions of related compounds, revealing insights into the structure and properties of the resulting heterocycles (Lazareva et al., 2017).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bond Studies in Substituted Compounds : Research by Romero and Margarita (2008) on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides highlighted the role of hydrogen bonding in the molecular structure and behavior of similar compounds. The study utilized techniques such as FAB mass spectrometry, IR, and NMR spectroscopy to characterize these compounds and demonstrated the formation of intra- and intermolecular hydrogen bonds in solution, establishing the electronic behavior of these bonds through NBO studies (Romero & Margarita, 2008).
Chemoselective Acetylation Using Immobilized Lipase : A study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrated the utility of immobilized enzymes in the synthesis of complex organic compounds. This research could provide insights into enzymatic processes and their optimization for the synthesis of related acetamide derivatives (Magadum & Yadav, 2018).
Metabolism of Chloroacetamide Herbicides : Research on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes by Coleman et al. (2000) provides insights into the metabolic pathways and potential toxicological profiles of chloroacetamide derivatives. Understanding the metabolism of such compounds is crucial for assessing their safety and environmental impact (Coleman et al., 2000).
Antioxidant Activities of Phenols and Catechols : A study by Barclay et al. (1999) explored the hydrogen atom-donating activities of various phenolic compounds, including 2,6-di-tert-butyl-4-methylphenol, and their role as antioxidants. Such research highlights the potential of tert-butyl-substituted phenolic compounds in antioxidant applications, which could be relevant for the development of pharmaceuticals and protective agents (Barclay et al., 1999).
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study on the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities by Rani et al. (2014) involved the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This research underscores the pharmaceutical applications of acetamide derivatives in treating various conditions (Rani et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-8-9-16(19(2,3)4)17(10-13)23-12-18(22)21-15-7-5-6-14(20)11-15/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRPZCGVXHPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)
![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)
![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)
![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)
![2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5593801.png)